Product packaging for Ihb cpd(Cat. No.:CAS No. 157078-48-3)

Ihb cpd

Cat. No.: B117616
CAS No.: 157078-48-3
M. Wt: 1123.3 g/mol
InChI Key: WVWWZNXKZNACRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Discovery and Initial Characterization of Ihb cpd

Isohomohalichondrin B (IHB), often referred to as this compound, is a novel marine compound initially isolated from the Lissodendorix sponge, specifically Lissodendoryx n. sp. researchgate.netnih.gov. This compound is classified as a polyether macrolide and belongs to the broader family of halichondrins nih.govcanterbury.ac.nz. Its structural distinction from Halichondrin B, a well-known related compound, is noted to exist beyond the C48 position nih.gov.

Early characterization studies revealed IHB's pronounced anti-tumoral activity researchgate.net. A key finding in its initial mechanistic understanding was its ability to inhibit GTP binding to tubulin, thereby preventing microtubule assembly researchgate.netresearchgate.net. This disruption of microtubule dynamics was further observed to disorganize the cellular microtubule network oatext.com. Subsequent investigations demonstrated that IHB exposure led to significant cellular effects, including delayed S-phase progression, a pronounced mitotic block, and the induction of apoptosis in various cancer cell lines researchgate.netscispace.com. Preclinical studies also showed encouraging anticancer activity in vivo against rodent tumors and human xenografts, highlighting its early promise as a therapeutic agent researchgate.netscispace.com.

Contemporary Research Significance of this compound in Chemical Biology

In contemporary chemical biology, Isohomohalichondrin B continues to be a compound of considerable interest, particularly as a potential candidate drug for clinical studies researchgate.net. Its potent anti-tumor effects stem from its unique mechanism of action, primarily through the inhibition of GTP binding to tubulin, which in turn prevents microtubule assembly and ultimately leads to cell cycle arrest and apoptosis researchgate.netresearchgate.net.

Detailed research findings illustrate IHB's impact on cellular processes:

Cell Cycle Perturbations: IHB induces significant cell cycle perturbations in a range of human cancer cell lines, including LoVo, LoVo/DX, MOLT-4, and K562 cells researchgate.netresearchgate.net.

S-phase and G2/M Block: Exposure to IHB causes a delayed progression through the S-phase and a dramatic block in the G2/M phase of the cell cycle researchgate.net. This often results in the appearance of a tetraploid cell population researchgate.net.

Apoptosis Induction: At low nanomolar concentrations (up to 2 nM), IHB has been shown to induce apoptosis, characterized by morphological changes and DNA fragmentation, in human leukemic K562 and MOLT-4 cell lines researchgate.net.

The table below summarizes some of the observed cellular effects of IHB:

Cell LineIHB ConcentrationObserved EffectReference
LoVoNot specifiedDelayed S-phase progression, dramatic G2/M block, tetraploidy researchgate.net
LoVo/DXNot specifiedDelayed S-phase progression, dramatic G2/M block, tetraploidy researchgate.net
MOLT-4Low nanomolarCell cycle perturbations, delayed S-phase progression, G2/M block, apoptosis researchgate.netresearchgate.net
K562Low nanomolarCell cycle perturbations, delayed S-phase progression, G2/M block, apoptosis researchgate.netresearchgate.net

Further insights from chemical biology studies indicate that IHB exhibits a distinct binding mechanism compared to other well-known tubulin-binding agents such as vinblastine (B1199706) acs.org. For instance, IHB weakly induces tubulin self-association, a characteristic more akin to eribulin (B193375) than to vinblastine acs.org. This unique interaction with tubulin highlights its potential for novel therapeutic strategies and continues to be a focus of ongoing research, with IHB and some of its synthetic analogues currently being evaluated in clinical trials for various malignancies scispace.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H86O19 B117616 Ihb cpd CAS No. 157078-48-3

Properties

CAS No.

157078-48-3

Molecular Formula

C61H86O19

Molecular Weight

1123.3 g/mol

InChI

InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3

InChI Key

WVWWZNXKZNACRW-UHFFFAOYSA-N

SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C

Synonyms

IHB cpd
isohomohalichondrin B

Origin of Product

United States

Synthetic and Biosynthetic Investigations of Isohomohalichondrin B Ihb Cpd

Elucidation of Natural Biosynthetic Pathways of Ihb cpd

The natural biosynthetic pathway of Isohomohalichondrin B has not yet been fully elucidated. Halichondrins are typically isolated from marine sponges, such as those of the Lissodendoryx and Halichondria genera. However, it is widely hypothesized that the true producers of these complex molecules are symbiotic microorganisms, likely dinoflagellates, residing within the sponge. This hypothesis is supported by the structural similarities between halichondrins and polyether compounds known to be produced by dinoflagellates.

The challenges in culturing these symbiotic microorganisms outside of their host sponge have significantly hampered efforts to study the genetic and enzymatic machinery responsible for this compound biosynthesis. Future research in marine metagenomics and the development of advanced culturing techniques may provide the necessary tools to identify the producing organism and unravel the intricate biosynthetic pathway of this potent natural product.

Advancements in Total Synthesis Methodologies for this compound

The immense structural complexity of Isohomohalichondrin B, characterized by its numerous stereocenters and large macrolide ring, presents a formidable challenge to synthetic chemists. While a direct total synthesis of this compound has not been extensively reported, significant advancements have been made in the synthesis of closely related analogues, such as neohomohalichondrin B, which shares a common structural framework. These synthetic endeavors provide a roadmap for the potential total synthesis of this compound.

A key strategy in the synthesis of halichondrin-type molecules is a convergent approach, where large, complex fragments of the molecule are synthesized independently and then coupled together in the later stages of the synthesis. This approach is more efficient and allows for greater flexibility in the preparation of analogues.

For instance, the total synthesis of neohomohalichondrin B has been achieved through a highly convergent pathway. This synthesis features several key chemical transformations that could be applicable to the synthesis of this compound.

Key Synthetic Strategies for Halichondrin Analogues:

Reaction Type Description Relevance to this compound Synthesis
Nozaki-Hiyama-Kishi (NHK) ReactionA chromium- and nickel-catalyzed coupling of an aldehyde with a vinyl or aryl halide.Crucial for the formation of key carbon-carbon bonds in the construction of the complex polyether backbone.
Horner-Wadsworth-Emmons (HWE) OlefinationA reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene.Employed for the stereoselective formation of double bonds within the macrolide ring.
Ring-Closing Metathesis (RCM)A powerful reaction that uses a metal catalyst to form a cyclic olefin from a diene.A potential strategy for the crucial macrolactonization step to form the large ring of this compound.
Suzuki and Stille CouplingsPalladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.Useful for connecting different fragments of the molecule during the convergent synthesis.

The synthesis of key fragments often involves intricate sequences of stereoselective reactions to install the numerous chiral centers with the correct relative and absolute stereochemistry. Below is a representative table of key fragments that could be synthesized en route to this compound, based on the synthesis of related compounds.

Hypothetical Key Fragments for this compound Synthesis:

Fragment Key Structural Features Potential Synthetic Origin
C1-C29 Macrolide CoreThe large lactone ring containing multiple ether linkages.Synthesized through a multi-step sequence involving asymmetric aldol (B89426) reactions, etherifications, and a final macrolactonization.
C30-C38 LinkerA flexible chain connecting the macrolide to the right-hand polyether domain.Prepared from chiral pool starting materials or through asymmetric synthesis.
C39-C55 Polyether DomainA complex array of fused tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings.Constructed using stereoselective polyether cascade reactions or iterative etherification strategies.

Semisynthetic and Chemoenzymatic Derivatization Strategies for this compound

The development of semisynthetic and chemoenzymatic derivatization strategies for Isohomohalichondrin B is still in its nascent stages, primarily due to the limited availability of the natural product. However, the knowledge gained from the total synthesis of related halichondrins opens up avenues for the creation of novel analogues with potentially improved properties.

Semisynthetic approaches would involve the chemical modification of the natural this compound scaffold. These modifications could target specific functional groups, such as hydroxyl groups or the lactone carbonyl, to explore structure-activity relationships (SAR).

Potential Semisynthetic Modifications of this compound:

Target Functional Group Potential Modification Purpose
Hydroxyl GroupsEsterification, Etherification, GlycosylationTo investigate the role of specific hydroxyl groups in biological activity and to improve pharmacokinetic properties.
Lactone CarbonylReduction, AmidationTo explore the importance of the lactone for activity and to create macrolactam analogues.
Double BondsHydrogenation, Epoxidation, DihydroxylationTo probe the influence of unsaturation on the conformation and activity of the molecule.

Chemoenzymatic strategies offer a powerful tool for the selective modification of complex natural products like this compound. Enzymes such as lipases, proteases, and glycosyltransferases can catalyze reactions with high regio- and stereoselectivity, often under mild conditions that are incompatible with traditional chemical methods. While specific chemoenzymatic derivatizations of this compound have not been reported, the potential for using enzymes to create novel analogues is significant. For example, a lipase (B570770) could be used to selectively acylate a specific hydroxyl group, or a glycosyltransferase could be employed to attach a sugar moiety to the molecule.

The total synthesis of halichondrin analogues also provides a platform for generating a diverse range of derivatives. By modifying the building blocks used in the convergent synthesis, chemists can systematically alter different parts of the molecule and study the impact on its biological profile. This "diverted total synthesis" approach is a powerful strategy for generating novel and potent analogues of this compound for further investigation.

Molecular and Cellular Mechanisms of Action of Isohomohalichondrin B Ihb Cpd

Downstream Cellular and Biochemical Pathway Perturbations by Ihb cpd

DNA Damage Response Activation by this compound

Isohomohalichondrin B (this compound) has been shown to induce DNA damage and significant cell cycle perturbations in various human cancer cell lines, including LoVo, LoVo/DX, MOLT-4, and K562 cells ontosight.airesearchgate.netresearchgate.net. Exposure to this compound at low nanomolar concentrations results in a delayed progression through the S-phase and a dramatic block in the G2M phase of the cell cycle researchgate.net. This G2M block can lead to the appearance of a tetraploid cell population researchgate.net.

Detailed research findings indicate that at 24 hours post-Ihb cpd exposure, a majority of cells arrested in G2M were in prophase, characterized by high expression levels of cyclin A/cdc2 and cyclin B1/cdc2 researchgate.net. By 48 hours, all cells were observed to be tetraploid based on biparameter cyclin A/DNA and cyclin B1/DNA content analysis researchgate.net. Apoptotic cell death was detected in both leukemic MOLT-4 and K562 cell lines, irrespective of their p53 status (wild-type in MOLT-4, mutated in K562), when cells were blocked in mitotic prophase researchgate.net. Markers of activated checkpoints, such as p53 and p21, were also measured in response to this compound, indicating its role in triggering DNA damage response pathways researchgate.net.

The half-maximal growth inhibitory concentration (GI50) values for this compound vary across different cancer cell lines, demonstrating differential sensitivity:

Cell LineGI50 (nM)Reference
MOLT-4~1 researchgate.net
K562~1 researchgate.net
LoVo~2 researchgate.net
LoVo/DX~10 researchgate.net

Gene Expression Profiling and Transcriptional Regulation by this compound

While this compound is known to induce significant cellular responses, including cell cycle arrest and apoptosis, specific detailed research findings regarding comprehensive gene expression profiling and the precise mechanisms of transcriptional regulation directly modulated by this compound are not extensively documented in the provided search results. General concepts of gene expression profiling involve measuring the activity of thousands of genes simultaneously to understand cellular function and responses to treatments wikipedia.org. Transcriptional regulation is a vital process by which cells control the conversion of DNA to RNA, orchestrated by transcription factors and other proteins wikipedia.org. However, direct data linking this compound to specific up- or down-regulated genes or modulated transcriptional pathways remains limited in the available information.

Protein Interaction Network Analysis in Response to this compound

A key molecular mechanism of this compound involves its interaction with tubulin researchgate.netresearchgate.netkarger.com. This compound inhibits the binding of guanosine (B1672433) triphosphate (GTP) to tubulin, which in turn prevents microtubule assembly researchgate.netresearchgate.netkarger.com. This direct interaction leads to the disruption of the microtubule cytoskeleton researchgate.net. Studies have indicated that the binding of isohomohalichondrin B to tubulin is similar to that of its parental compound, halichondrin B, which has been shown to bind within the "vinca domain" of tubulin karger.comaacrjournals.org. This interaction is considered unique compared to other tubulin-acting agents, suggesting a distinct binding site or mechanism of action aacrjournals.org. Beyond this well-characterized interaction with tubulin, comprehensive protein interaction network analyses specifically detailing a broader network of proteins affected in response to this compound are not explicitly described in the provided information.

Subcellular Localization and Dynamic Trafficking of this compound

Information regarding the specific subcellular localization and dynamic trafficking of Isohomohalichondrin B (this compound) within cells is not available in the provided search results. While general principles of subcellular localization and dynamic trafficking of various proteins and compounds are understood in cellular biology, specific data pertaining to this compound's movement, accumulation, or compartmentalization within cellular organelles or structures remains to be elucidated from the given sources.

Structure Activity Relationship Sar and Analogue Development for Isohomohalichondrin B Ihb Cpd

Rational Design and Synthesis of Ihb cpd Analogues and Derivatives

The development of synthetic strategies for complex marine natural products like this compound is crucial for their pharmaceutical advancement. While the total synthesis of the closely related halichondrin B was a monumental achievement, involving over 100 reaction steps, it highlighted the need for simplified, synthetically accessible derivatives chemicalbook.com.

A key breakthrough in the broader halichondrin family, which includes this compound, was the discovery that the biological activity largely resides within specific structural fragments. For instance, the C1-C38 macrocyclic lactone moiety of halichondrin B was identified as a critical pharmacophore, providing a realistic opportunity for drug development based on chemical synthesis of truncated or simplified analogues nih.gov.

Comparative Biological Activity Assessment of this compound Structural Variants

Isohomohalichondrin B exhibits potent cytotoxic activity across a spectrum of human cancer cell lines. Its mechanism of action involves inhibiting GTP binding to tubulin, thereby preventing microtubule assembly readthedocs.io. This disruption of microtubule dynamics leads to significant cell cycle perturbations, including delayed S-phase progression, a pronounced block in the G2M phase, and the eventual appearance of tetraploid cell populations, culminating in apoptosis readthedocs.io.

Quantitative assessments of this compound's cytotoxicity against various cancer cell lines reveal its high potency. For instance, MOLT-4 (leukemia) and K562 (leukemia) cell lines demonstrated high sensitivity to this compound, with GI50 values of approximately 1 nM. LoVo (colon cancer) and LoVo/DX cell lines also showed significant sensitivity, with GI50 values of approximately 2 nM and 10 nM, respectively.

Comparative studies further highlight this compound's superior cytotoxic potency within the halichondrin family. Against the P388 murine leukemia cell line, this compound demonstrated an IC50 of 0.8 ng/ml, which is notably more potent than both halichondrin B (IC50: 6.7 ng/ml) and homohalichondrin B (IC50: 6.4 ng/ml) ontosight.ai.

The table below summarizes the comparative cytotoxic activities:

CompoundCell LineIC50 (ng/ml) ontosight.ai
Isohomohalichondrin BP3880.8
Halichondrin BP3886.7
Homohalichondrin BP3886.4

The following table presents the GI50 values for this compound across different human cancer cell lines:

Cell LineGI50 (nM)
MOLT-4~1
K562~1
LoVo~2
LoVo/DX~10

The continued development of synthetic analogues, such as Eribulin (B193375) (E7389), demonstrates that structural modifications can yield compounds that retain the core tubulin-binding activity and potent anticancer effects, offering improved pharmacological profiles and manufacturing feasibility nih.gov.

Elucidation of Key Pharmacophoric Elements for this compound Activity

The biological activity of this compound is intrinsically linked to its ability to interact with tubulin and disrupt microtubule dynamics readthedocs.io. Understanding the key pharmacophoric elements—the essential structural features required for this activity—is critical for rational drug design.

This compound's interaction with tubulin is distinct from that of some other microtubule-targeting agents like vinblastine (B1199706). It has been observed to weakly induce tubulin self-association, a characteristic more reminiscent of this compound itself than of eribulin. This suggests specific binding characteristics that differentiate its molecular interactions from other tubulin inhibitors.

Given the close structural relationship between this compound and halichondrin B (with differences primarily beyond the C48 position) nih.gov, insights into halichondrin B's pharmacophore are highly relevant to this compound. For halichondrin B, the C1-C38 macrocyclic lactone portion has been identified as a crucial pharmacophore, meaning this segment is vital for its biological activity nih.gov. It is reasonable to infer that similar core polyether macrolide features within this compound are essential for its potent tubulin-binding and cytotoxic effects.

Pharmacophore models typically define the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for a molecule to interact with its biological target. For a complex polyether macrolide like this compound, the precise arrangement of its numerous oxygen atoms (in pyran, furan, and epoxy rings) and hydrophobic segments would contribute significantly to its binding affinity and specificity with tubulin. Further detailed SAR studies on specific modifications to this compound's structure would be necessary to fully elucidate its unique pharmacophoric elements and optimize its therapeutic potential.

Preclinical Research Models for Isohomohalichondrin B Ihb Cpd Evaluation

In Vivo Animal Research Models for Ihb cpd

Biomarker Identification for Pharmacodynamic Response to this compound

Pharmacodynamic (PD) biomarkers are measurable indicators that provide evidence of a drug's biological effects on physiological systems or disease pathways. For Isohomohalichondrin B, the identified mechanism of action and cellular effects in preclinical models offer clear avenues for the identification of such biomarkers. These biomarkers are crucial for assessing target engagement and the downstream biological impact of this compound.

Identified Biomarkers

Based on the detailed in vitro research findings, several types of pharmacodynamic biomarkers can be identified for this compound:

Cell Cycle Regulatory Proteins: Since this compound induces a dramatic G2M block and affects S-phase progression, monitoring levels of key cell cycle proteins can serve as direct PD biomarkers. Specifically, high expression levels of cyclin A/cdc2 and cyclin B1/cdc2 have been observed in cells blocked in mitotic prophase by this compound. Changes in the phosphorylation status or total protein levels of other cell cycle checkpoints could also be indicative.

DNA Content Analysis: The induction of a G2M block and the appearance of tetraploid cell populations, as assessed by flow cytometric analysis of DNA content, represent a direct cellular pharmacodynamic response to this compound. This provides a quantitative measure of the drug's impact on cell division.

Apoptotic Markers: As this compound triggers apoptosis, the detection of apoptotic hallmarks can serve as PD biomarkers. These include morphological changes characteristic of apoptosis (e.g., cell shrinking, chromatin condensation) and DNA fragmentation chemicalbook.com. Biochemical markers of apoptosis, such as the activation of caspases or cleavage of PARP, could also be explored.

Tubulin Polymerization Status and GTP Binding: Given that this compound directly binds to tubulin and inhibits its assembly by preventing GTP binding, the status of tubulin polymerization within cells and the levels of GTP bound to tubulin are direct target engagement biomarkers chemicalbook.com. These molecular changes directly reflect the drug's interaction with its primary target.

Gene Expression-Based Biomarkers: Changes in global gene expression profiles can provide comprehensive insights into the cellular mechanisms of drug action and response. Genes involved in microtubule dynamics, cell cycle regulation, and apoptotic pathways are likely to be modulated by this compound and could serve as valuable pharmacodynamic biomarkers.

Table 2: Potential Pharmacodynamic Biomarkers for Isohomohalichondrin B (this compound)

Biomarker TypeSpecific Biomarker/MeasurementRelevance to this compound ActivityDetection Method (Implied from research)
Cellular/MolecularCyclin A/cdc2 levelsUpregulated in G2M blockFlow cytometry, Western blot
Cellular/MolecularCyclin B1/cdc2 levelsUpregated in G2M blockFlow cytometry, Western blot
Cellular/MolecularDNA Content (G2M block, Tetraploidy)Direct evidence of cell cycle arrestFlow cytometry
Cellular/MolecularApoptotic morphological changesDirect evidence of programmed cell death chemicalbook.comMicroscopy
Cellular/MolecularDNA fragmentationDirect evidence of programmed cell death chemicalbook.comGel electrophoresis, TUNEL assay
Molecular (Target Engagement)Tubulin polymerization statusDirect inhibition of microtubule assembly chemicalbook.comCell-free assays, immunofluorescence
Molecular (Target Engagement)GTP binding to tubulinDirect inhibition of tubulin function chemicalbook.comBiochemical assays
Gene ExpressionGenes involved in cell cycle, apoptosis, microtubule dynamicsReflects cellular response and mechanism of actionRNA sequencing, qPCR

These identified biomarkers provide a foundation for monitoring the biological activity of Isohomohalichondrin B in preclinical settings, offering valuable insights into its pharmacodynamic response and assisting in the evaluation of its therapeutic potential.

Advanced Analytical Methodologies for Isohomohalichondrin B Ihb Cpd Research

Quantitative and Qualitative Detection of Ihb cpd in Complex Biological Matrices

The accurate detection and quantification of this compound in biological samples such as plasma, serum, and tissue homogenates are crucial for understanding its pharmacokinetic and pharmacodynamic properties. nih.gov Given the complexity of these matrices, highly sensitive and selective methods are required to distinguish this compound from endogenous compounds. uab.edu

Qualitative Detection:

Initial screening and identification of this compound in biological extracts are often accomplished using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov The retention time of this compound in the chromatographic system provides the first layer of identification, which is then confirmed by the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern in the mass spectrometer.

Quantitative Analysis:

For the precise measurement of this compound concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique offers exceptional sensitivity and specificity through the use of multiple reaction monitoring (MRM). In an MRM experiment, a specific precursor ion of this compound is selected and fragmented, and then a specific product ion is monitored. This highly selective process minimizes interference from the biological matrix, allowing for accurate quantification even at very low concentrations. uab.edu The development of a robust LC-MS/MS method involves optimizing chromatographic conditions to achieve good peak shape and separation from matrix components, as well as fine-tuning mass spectrometer parameters to maximize the signal intensity of the analyte.

A summary of typical parameters for an LC-MS/MS method for the quantification of a complex natural product like this compound is presented in the interactive table below.

ParameterCondition
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min
Gradient5% B to 95% B over 10 minutes
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺ of this compound
Product Ion (m/z)Characteristic fragment of this compound
Collision EnergyOptimized for maximum fragment intensity

Comprehensive Metabolite Identification and Profiling of this compound

Understanding the metabolic fate of this compound is essential for evaluating its efficacy and potential toxicity. Metabolite profiling studies aim to identify and quantify the various metabolites formed after the administration of the parent compound. These studies are typically conducted using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with liquid chromatography. mdpi.commdpi.com

The general workflow for metabolite identification involves comparing the metabolic profiles of biological samples from treated and untreated subjects. Putative metabolites are identified by searching for signals that are present only in the treated samples and exhibit a mass shift from the parent drug corresponding to common metabolic transformations (e.g., oxidation, glucuronidation, sulfation). The exact mass measurements provided by HRMS allow for the determination of the elemental composition of the metabolites, which greatly aids in their structural elucidation. Further confirmation of the metabolite structure is achieved through tandem mass spectrometry (MS/MS) experiments, where the fragmentation pattern of the metabolite is compared to that of the parent compound.

The table below illustrates the types of data generated in a hypothetical metabolite profiling study of this compound.

Putative MetaboliteObserved m/zProposed Transformation
M1[M+16+H]⁺Oxidation
M2[M+176+H]⁺Glucuronidation
M3[M+80+H]⁺Sulfation
M4[M-14+H]⁺Demethylation

Innovative Spectroscopic and Chromatographic Techniques for this compound Characterization

The definitive structural characterization of this compound and its metabolites relies on a combination of advanced spectroscopic and chromatographic techniques.

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) is a fundamental tool for the purification and analysis of this compound. nih.govmedmuv.com The choice of stationary phase and mobile phase is critical for achieving optimal separation. elementlabsolutions.com For a complex molecule like this compound, reversed-phase chromatography is commonly employed. medmuv.com In addition to analytical scale HPLC, preparative HPLC is used to isolate sufficient quantities of this compound and its metabolites for further spectroscopic analysis. medmuv.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. researchgate.net A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to piece together the complex architecture of this compound. These experiments provide information about the chemical environment of each proton and carbon atom and their connectivity within the molecule.

Mass spectrometry, particularly high-resolution mass spectrometry, provides the accurate molecular weight and elemental composition of this compound. mdpi.com The fragmentation pattern observed in MS/MS experiments offers valuable clues about the compound's substructures.

Other spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy can provide information about the functional groups present in the molecule and its chromophores, respectively. researchgate.net

The following table summarizes the key analytical techniques used in the characterization of this compound.

TechniqueInformation Obtained
HPLC Purity assessment and isolation
HRMS Elemental composition and molecular weight
MS/MS Structural fragmentation patterns
¹H NMR Proton chemical shifts and couplings
¹³C NMR Carbon chemical shifts
2D NMR Connectivity of atoms (C-H, H-H, C-C)
FTIR Presence of functional groups
UV-Vis Electronic transitions and chromophores

Compound Names

AbbreviationFull Name
This compoundIsohomohalichondrin B

Computational and in Silico Modeling for Isohomohalichondrin B Ihb Cpd Research

Molecular Docking and Dynamics Simulations of Ihb cpd-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at the atomic level. These techniques are crucial for understanding the molecular basis of a drug's efficacy and for the rational design of new drug candidates.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the case of this compound, its primary target is tubulin, a protein crucial for microtubule formation and cell division. While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of such studies can be inferred from research on related compounds and tubulin inhibitors in general.

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor: A high-resolution 3D crystal structure of tubulin would be obtained from a protein database.

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its conformational energy.

Docking Simulation: A docking algorithm would be used to fit this compound into the binding site of tubulin, exploring various possible conformations and orientations.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and tubulin.

Molecular Dynamics Simulations of this compound-Target Complex

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the this compound-tubulin complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the complex and the nature of the interactions in a simulated physiological environment.

Key insights from MD simulations of the this compound-tubulin complex would include:

Binding Stability: Assessing the stability of the docked pose of this compound within the tubulin binding site over time.

Conformational Changes: Observing any conformational changes in both this compound and tubulin upon binding.

Interaction Analysis: Detailed analysis of the hydrogen bond networks and other non-covalent interactions that stabilize the complex.

Computational Technique Application to this compound Research Potential Insights
Molecular Docking Prediction of the binding mode of this compound to tubulin.Identification of key interacting residues, preferred binding conformation.
Molecular Dynamics Analysis of the stability and dynamics of the this compound-tubulin complex.Understanding the dynamic nature of the interaction, conformational changes upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies would be invaluable for predicting the potency of newly designed analogues and for guiding the synthesis of more effective therapeutic agents.

While specific QSAR models for this compound analogues are not widely published, the principles of such studies are well-established. A QSAR study on this compound analogues would typically involve the following steps:

Data Set Preparation: A series of this compound analogues with their corresponding experimentally determined biological activities (e.g., IC50 values for tubulin polymerization inhibition) would be collected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Research on the structure-activity relationships of the closely related compound, Halichondrin B, has provided valuable insights that would inform any QSAR study of this compound analogues. These studies have explored how modifications to different parts of the molecule affect its anti-proliferative activity.

Structural Modification Area Impact on Activity Relevance to QSAR
C.30-C.38 Region of Halichondrin B Modifications in this region can significantly alter the in vitro cell growth inhibitory activity.Descriptors representing the steric and electronic properties of this region would be important in a QSAR model.
Macrolactone Ring Simplified macrolactone analogues have been shown to retain potent biological activity.Topological and shape descriptors of the macrolactone ring would likely be critical variables in a QSAR equation.

A validated QSAR model for this compound analogues would be a powerful predictive tool, enabling the rapid in silico screening of virtual libraries of compounds and prioritizing the most promising candidates for synthesis and biological testing.

De Novo Computational Design of Novel Chemical Scaffolds Based on this compound

De novo design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch. In the context of this compound, de novo design could be used to create entirely new chemical scaffolds that mimic the key pharmacophoric features of this compound but with improved properties such as synthetic accessibility or pharmacokinetic profiles.

The de novo design process based on this compound would typically involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features of this compound that are responsible for its interaction with tubulin. This pharmacophore model serves as a template for designing new molecules.

Scaffold Hopping: Using computational algorithms to search for novel molecular scaffolds that can present the key pharmacophoric features in the correct spatial orientation.

Fragment-Based Design: Growing or linking small molecular fragments within the tubulin binding site to create novel molecules that fit the active site and exhibit favorable interactions.

While there are no specific published examples of de novo design based on the this compound scaffold, this approach holds significant promise for the discovery of next-generation tubulin inhibitors. The complexity of the this compound structure makes it a challenging but rewarding starting point for computational design efforts.

Network Pharmacology and Systems Biology Approaches for this compound Action

Network pharmacology and systems biology are holistic approaches that aim to understand the effects of a drug on the entire biological system rather than just a single target. For a potent and complex molecule like this compound, these approaches can help to elucidate its broader mechanism of action, identify potential off-target effects, and discover new therapeutic applications. bohrium.com

Network Pharmacology

A network pharmacology study of this compound would involve:

Target Prediction: Using computational tools to predict all potential protein targets of this compound in the human proteome.

Network Construction: Building a biological network that connects these potential targets and their associated signaling pathways.

Pathway Analysis: Analyzing this network to identify the key pathways and biological processes that are modulated by this compound.

Systems Biology

Systems biology approaches would integrate data from various "omics" technologies (e.g., genomics, proteomics, metabolomics) to model the cellular response to this compound treatment. This could reveal how this compound affects not only microtubule dynamics but also other interconnected cellular processes such as cell cycle regulation and apoptosis. bohrium.com

Although specific network pharmacology or systems biology studies on this compound are not yet prominent in the literature, these approaches are increasingly being applied to natural products to gain a deeper understanding of their therapeutic effects and to identify biomarkers for predicting patient response.

Emerging Research Avenues and Future Directions for Isohomohalichondrin B Ihb Cpd

Nanotechnology-Enabled Research Applications of Ihb cpd

The integration of nanotechnology with bioactive compounds like Isohomohalichondrin B holds substantial promise for enhancing their research applications. Nanotechnology is extensively employed in biomedical research for the development of advanced drug delivery systems and sophisticated medical diagnostics nih.goviberdrola.com. Nanoparticles, for instance, can be engineered to improve the targeted delivery of therapeutic agents, protect them from degradation during physiological transport, and enable their controlled release at specific biological sites nih.goviberdrola.com.

Polymeric nanoparticles, a common type of nanocarrier, have been utilized to enhance the solubility and bioavailability of various drugs, and can be functionalized to achieve targeted delivery to specific tissues or cells nih.gov. While specific research detailing the direct application of nanotechnology to Isohomohalichondrin B is not explicitly available in the provided literature, the general advancements in nanomedicine suggest a valuable pathway for future investigations. Such applications could include the use of nanocarriers to improve the selective delivery of this compound to target cells or tissues, potentially enhancing its efficacy and enabling more precise investigations into its mechanisms of action. Furthermore, nanotechnology could facilitate the development of nanosensors for monitoring this compound's interactions within biological systems, providing deeper insights into its cellular effects nih.goviberdrola.com.

Synergistic Combinations of this compound with Other Bioactive Agents in Research Models

A key area of ongoing research for potent natural products like Isohomohalichondrin B involves their synergistic combination with other bioactive agents. Isohomohalichondrin B has demonstrated encouraging preclinical anticancer activity oatext.com. The strategy of combining therapeutic agents is well-established in oncology, aiming to enhance efficacy, overcome resistance mechanisms, and target multiple pathways involved in disease progression. For marine natural products, there has been a notable shift in research focus towards combination therapies, as exemplified by bryostatin (B1237437) 1, which has shown synergistic effects with various anti-cancer drugs in preclinical studies oatext.com.

More directly related to this compound, halichondrin analogs, such as eribulin (B193375), have been extensively investigated in synergistic combinations. For instance, combining eribulin with platinum compounds, like carboplatin, has been shown to increase cytotoxic effects on ovarian cancer cells mdpi.com. Similarly, the combination of eribulin with antiangiogenic drugs, such as bevacizumab, may reduce tumor angiogenesis and enhance therapeutic effectiveness mdpi.com. A patent specifically references "isohomohalichondrin b" within the context of pharmaceutical combinations designed to achieve synergistic or cooperative effects, indicating its potential for inclusion in multi-agent regimens where the combined therapeutic agents are present in proportions that maintain the desired synergistic outcome google.com. Additionally, Isohomohalichondrin B has been studied in combination with LL-15 oatext.commdpi.com.

The exploration of such synergistic combinations in research models is crucial for identifying optimal therapeutic strategies that could potentially improve outcomes by leveraging the distinct mechanisms of action of this compound alongside other agents.

Development and Application of this compound as Chemical Biology Probes

The development and application of chemical biology probes represent a vital research avenue for Isohomohalichondrin B, enabling a deeper understanding of its molecular targets and mechanisms. Isohomohalichondrin B has been identified as a component of a "new deep-sea probe" scispace.com, highlighting its potential as a tool in chemical biology investigations.

Chemical biology probes are indispensable reagents that facilitate the identification and manipulation of biological targets relevant to human diseases nih.govnih.gov. These probes are fundamental in illuminating biological pathways, particularly during the nascent stages of drug discovery nih.gov. Their development encompasses the design, synthesis, and subsequent application of small molecules to explore complex biological systems, making them valuable for target identification and validation nih.gov. High-quality chemical probes are not only powerful research tools but can also serve as foundational elements for the development of new medicines nih.gov. The application of molecular probes extends to various sophisticated techniques, including intracellular fluorescent imaging for detecting biological substances and monitoring gene expression, thereby providing dynamic insights into cellular processes rsc.org.

By developing this compound or its derivatives as specific chemical biology probes, researchers can precisely pinpoint its direct molecular interactors, elucidate its binding sites, and unravel the intricate cellular pathways it modulates, thereby accelerating the understanding of its biological effects.

Interdisciplinary Research Collaborations Focusing on this compound

Interdisciplinary research collaborations are increasingly recognized as essential for advancing scientific understanding and translating discoveries into practical applications, especially for complex natural products like Isohomohalichondrin B. These collaborations bring together researchers from diverse scientific disciplines, including chemistry, biology, pharmacology, and medicine, to tackle multifaceted challenges that extend beyond the scope of a single field ubc.cautep.edustockholmtrio.org.

In the context of marine natural product discovery and development, which inherently involves isolation, structural elucidation, biological evaluation, and potential therapeutic development, interdisciplinary partnerships are particularly critical scispace.com. Such collaborations enable the pooling of varied expertise, resources, and perspectives, fostering innovation and accelerating the pace of research on compounds like this compound ubc.castockholmtrio.orgresearchgate.net. Effective interdisciplinary collaboration requires careful nurturing and can be strengthened through initiatives that build cross-institutional partnerships and facilitate the seamless sharing of knowledge and methodologies ubc.cautep.eduresearchgate.net. While specific collaborative initiatives explicitly centered on Isohomohalichondrin B were not detailed in the provided search results, the complex nature of its origin, structure, and biological activities inherently necessitates such integrated approaches for its comprehensive exploration and potential translation into clinical applications.

Q & A

Basic Research Questions

Q. How can I design a controlled experiment to investigate the pharmacological properties of Ihb cpd?

  • Methodological Answer : Begin by isolating variables (e.g., concentration, temperature, biological models) and defining control groups (positive/negative controls). Use randomized allocation for experimental groups to minimize bias. For example, in drug efficacy studies, include a placebo group and a comparator compound with known activity . Ensure replication (≥3 trials) to assess reproducibility . Document protocols using IUPAC nomenclature for chemical accuracy .

Q. What are the best practices for collecting and validating primary data on this compound’s biochemical interactions?

  • Methodological Answer : Combine quantitative methods (e.g., spectrophotometry for enzyme kinetics) with qualitative techniques (e.g., microscopy for cellular localization). Validate findings using secondary data from peer-reviewed databases like PubMED or Web of Science . Cross-check results with orthogonal assays (e.g., Western blotting alongside ELISA) to confirm specificity .

Q. How do I ensure ethical compliance when using human-derived samples in this compound studies?

  • Methodological Answer : Submit protocols to an Institutional Review Board (IRB) for approval. Include informed consent forms detailing risks, benefits, and withdrawal procedures . Anonymize data using unique identifiers and store it securely with restricted access . Reference guidelines from the Investigator’s Brochure (IB) for clinical data reporting .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be reconciled in a systematic review?

  • Methodological Answer : Perform a meta-analysis to quantify effect sizes across studies. Categorize discrepancies by experimental design (e.g., in vitro vs. in vivo models) or analytical methods (e.g., LC-MS vs. NMR). Use funnel plots to detect publication bias . Highlight limitations such as small sample sizes or unaccounted variables (e.g., batch effects in chemical synthesis) .

Q. What computational strategies are effective for modeling this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Employ molecular docking software (e.g., AutoDock) to predict binding affinities against target proteins. Validate predictions with mutagenesis studies or X-ray crystallography data . Use QSAR models to correlate physicochemical properties (e.g., logP, pKa) with bioactivity, ensuring alignment with experimental IC50/EC50 values .

Q. How should I address reproducibility challenges in this compound synthesis across laboratories?

  • Methodological Answer : Standardize protocols using detailed reaction conditions (e.g., solvent purity, catalyst ratios) and characterize intermediates via HPLC and mass spectrometry . Share raw spectral data in supplementary materials for peer validation. Collaborate with independent labs for inter-laboratory validation .

Data Management and Analysis

Q. What statistical methods are appropriate for analyzing dose-response curves in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/LC50 values. Apply ANOVA for multi-group comparisons and Tukey’s post-hoc test to identify significant differences. Report confidence intervals and p-values with Bonferroni correction for multiple testing .

Q. How can I integrate heterogeneous datasets (e.g., genomic, proteomic) to explore this compound’s polypharmacology?

  • Methodological Answer : Apply bioinformatics pipelines (e.g., STRING for protein networks, KEGG for pathway enrichment). Normalize data using z-scores or quantile normalization to mitigate batch effects. Use machine learning (e.g., random forests) to identify cross-modality biomarkers .

Tables for Quick Reference

Table 1 : Common Analytical Techniques for this compound Characterization

TechniqueApplicationKey ParametersReference
HPLCPurity assessmentRetention time, peak area
NMRStructural elucidationChemical shift, coupling
LC-MSMetabolite identificationm/z ratio, fragmentation

Table 2 : Critical Ethical Considerations in this compound Research

AspectRequirementGuidelines Source
Informed ConsentDetailed risk/benefit disclosure
Data AnonymizationUse of non-identifiable codes
IRB ApprovalProtocol review for human studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.